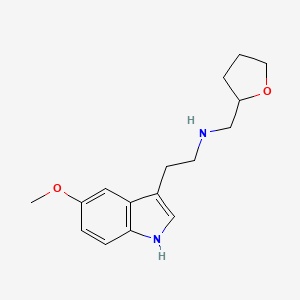
1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is known for its unique structure, which includes an indole ring, a methoxy group, and a tetrahydrofuran moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- typically involves multiple steps. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The methoxy group can be introduced via methylation reactions using reagents like methyl iodide. The tetrahydrofuran moiety is often added through a nucleophilic substitution reaction involving a suitable leaving group and a tetrahydrofuran derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or tetrahydrofuran moieties, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acids, while reduction can produce indole-3-ethanol derivatives.
科学的研究の応用
1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxy group and tetrahydrofuran moiety may enhance the compound’s binding affinity and selectivity towards these targets. Pathways involved include signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: Similar structure but with dimethyl groups instead of the tetrahydrofuran moiety.
1H-Indole-3-ethanamine, 5-methoxy-N,N-di-2-propen-1-yl-: Contains propenyl groups instead of the tetrahydrofuran moiety.
Uniqueness
1H-Indole-3-ethanamine, 5-methoxy-N-((tetrahydro-2-furanyl)methyl)- is unique due to the presence of the tetrahydrofuran moiety, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and selectivity towards specific molecular targets.
特性
CAS番号 |
311343-61-0 |
|---|---|
分子式 |
C16H22N2O2 |
分子量 |
274.36 g/mol |
IUPAC名 |
2-(5-methoxy-1H-indol-3-yl)-N-(oxolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C16H22N2O2/c1-19-13-4-5-16-15(9-13)12(10-18-16)6-7-17-11-14-3-2-8-20-14/h4-5,9-10,14,17-18H,2-3,6-8,11H2,1H3 |
InChIキー |
HUUAJMLMTVDSQW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC3CCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















